3-(4-Fluorophenoxy)-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDOWDIHCHGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reflux-Based Esterification
The most widely documented method involves the condensation of 4-fluorophenol with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in toluene under reflux. This reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of Meldrum’s acid. The process requires prolonged heating (96 hours) to facilitate ring-opening and subsequent hydrolysis, yielding 3-(4-fluorophenoxy)-3-oxopropanoic acid as a brown solid in 22% yield after purification by flash column chromatography (cyclohexane/ethyl acetate, 1:1).
Reaction Conditions
- Reagents : 4-fluorophenol (4.46 mmol), Meldrum’s acid (20 mmol), toluene (85 mL).
- Temperature : Reflux (~110°C).
- Workup : Concentration under reduced pressure, chromatographic purification.
Characterization data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the product’s structure:
Limitations of Conventional Approaches
The low yield (22%) in traditional methods is attributed to side reactions, including incomplete esterification and thermal decomposition. Extended reaction times under reflux exacerbate byproduct formation, necessitating rigorous purification.
Modern Techniques for Yield Enhancement
Comparative Analysis of Methods
The table below contrasts traditional and ultrasound-assisted approaches for related β-keto esters:
| Parameter | Traditional Reflux | Ultrasound |
|---|---|---|
| Reaction Time | 96 hours | 6.5 hours |
| Temperature | 110°C | 75°C |
| Yield | 22% | Up to 93% |
| Energy Input | High | Moderate |
These data underscore the potential of ultrasound to revolutionize the synthesis of this compound, though empirical validation is required.
Mechanistic Insights into β-Keto Ester Formation
The reaction mechanism involves three critical steps:
- Activation of Meldrum’s Acid : Heating generates a reactive acyl ketene intermediate.
- Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbonyl, forming a tetrahedral intermediate.
- Ring-Opening and Hydrolysis : Cleavage of the dioxane ring releases acetone and carbon dioxide, yielding the β-keto acid.
$$
\text{Meldrum’s acid} + \text{4-fluorophenol} \rightarrow \text{β-keto ester intermediate} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$
This pathway is consistent with IR observations of C=O stretching at 1698 cm⁻¹ and C-O-C ester vibrations at 1163 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Synthesis and Reactivity
3-(4-Fluorophenoxy)-3-oxopropanoic acid serves as a versatile intermediate in organic synthesis. It is primarily used in:
- Condensation Reactions : This compound can undergo condensation with various amines and diamines, leading to the synthesis of complex heterocycles such as benzimidazoles and perimidines, which have potential applications in antimalarial treatments .
- Michael Addition Reactions : It participates in base-promoted domino Michael addition/cyclization reactions, facilitating the synthesis of hydroxybenzophenones, which are important in the development of UV filters and pharmaceuticals .
- Oxidative Cross-Coupling : The compound has been utilized in oxidative cross-coupling reactions with indoles, showcasing its potential in synthesizing biologically active compounds .
Biological Applications
The biological significance of this compound is highlighted by its involvement in various therapeutic applications:
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria, suggesting its potential as a novel therapeutic agent .
- Cancer Research : The compound has been explored for its efficacy in combination with traditional chemotherapeutics, showing enhanced anticancer activity in preclinical models. This combination approach aims to reduce side effects while improving treatment outcomes .
Case Study 1: Antimicrobial Resistance
A study focused on the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results indicated that this compound could serve as a promising candidate for developing new antibiotics targeting resistant infections.
Case Study 2: Cancer Treatment
Research involving the use of this compound alongside established chemotherapeutics revealed that it enhances the overall efficacy of cancer treatments while minimizing adverse effects. This study involved detailed pharmacokinetic analysis and toxicity assessments in animal models.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ketone group can participate in nucleophilic addition reactions, potentially modifying biological molecules and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-(4-Fluorophenoxy)-3-oxopropanoic acid, focusing on substituent variations, physicochemical properties, and applications:
Structural and Electronic Comparisons
- Fluorophenoxy vs. This difference may influence solubility and metabolic pathways .
- Benzylcarbamoylamino vs. Benzyloxy Substituents: The benzylcarbamoylamino group in 3-(benzylcarbamoylamino)-3-oxopropanoic acid adds hydrogen-bonding capacity, which might explain its lower toxicity (LD50: 800 mg/kg) compared to the target compound .
Key Research Findings
- Reactivity: β-Keto acids like 3-(1-ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid undergo condensation reactions with aldehydes, suggesting similar reactivity for the target compound under specific conditions .
- Toxicity vs.
Biological Activity
3-(4-Fluorophenoxy)-3-oxopropanoic acid is an organic compound with a molecular formula of CHFO. This compound has garnered attention in various fields of research, particularly for its potential biological activities and interactions with different biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorophenoxy group attached to a propanoic acid backbone, which contributes to its unique chemical properties. Its structure allows it to engage in various chemical reactions, including oxidation and reduction, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions , which are crucial for binding to protein targets. Additionally, the ketone group can undergo nucleophilic addition reactions , potentially altering biological pathways and functions.
Enzyme Interactions
Research indicates that this compound may act as an inhibitor or modulator of certain enzymes. For instance, studies have shown that it can influence enzyme activities related to metabolic pathways, although specific targets remain to be fully elucidated .
Case Studies
- Inhibition of Trypanosoma cruzi Trans-Sialidase : An in silico study highlighted the potential of various compounds, including derivatives of this compound, to inhibit the trans-sialidase enzyme from Trypanosoma cruzi, suggesting its utility in treating Chagas disease .
- Pharmaceutical Applications : The compound has been explored as a pharmaceutical intermediate due to its structural features that allow for further derivatization into more complex molecules with enhanced biological activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Fluorophenoxy)propanoic acid | Lacks ketone group | Reduced reactivity compared to target |
| 4-(4-Fluorophenoxy)benzoic acid | Different backbone | Distinct chemical properties |
| 3-(4-Fluorophenyl)-N-[4-(furan-2-yl)]propionamide | More complex structure | Potentially higher biological efficacy |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. These investigations aim to identify modifications that enhance biological activity while maintaining safety profiles. For instance, modifications on the fluorophenoxy group have shown promising results in increasing potency against specific biological targets .
Q & A
Q. What are the primary synthetic routes for 3-(4-Fluorophenoxy)-3-oxopropanoic acid, and how are reaction conditions optimized?
The compound is commonly synthesized via esterification of its parent acid with alcohols (e.g., methanol or ethanol) using sulfuric acid as a catalyst under reflux conditions. For example, methyl ester derivatives are formed by reacting this compound with methanol in the presence of H₂SO₄, achieving high yields at controlled temperatures (60–80°C) . Optimization involves adjusting molar ratios (acid:alcohol ~1:2), catalyst concentration (5–10 mol%), and reaction duration (4–6 hours). Post-synthesis, purification via recrystallization or column chromatography is recommended to remove unreacted starting materials.
Q. How is hydrolysis of this compound esters performed, and what analytical methods validate the product?
Hydrolysis of ester derivatives (e.g., methyl or ethyl esters) is conducted under acidic (HCl/H₂O) or basic (NaOH/ethanol) conditions. For instance, refluxing methyl 3-(4-fluorophenoxy)-3-oxopropanoate with 1M NaOH in ethanol (2 hours, 70°C) yields the free acid, confirmed by FT-IR (loss of ester C=O stretch at ~1740 cm⁻¹) and NMR (appearance of carboxylic proton at δ 12–13 ppm) . LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity.
Q. What safety protocols are critical when handling this compound in the laboratory?
The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory irritation (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can enantioselective derivatives of this compound be synthesized for chiral drug development?
Chiral analogs require asymmetric catalysis. For example, asymmetric reduction of ketone intermediates (e.g., 3-(4-fluorophenyl)-2-oxopropanoic acid) using chiral catalysts like (R)-BINAP-Ru complexes yields enantiomerically pure hydroxy acids. Reaction conditions (0–25°C, ethanol solvent) and chiral HPLC (Chiralpak IA column) are critical for isolating >99% ee products .
Q. What strategies mitigate data contradictions in reaction yield optimization across different synthetic protocols?
Contradictions often arise from varying solvent polarities, catalyst activities, or impurity profiles. Systematic Design of Experiments (DoE) using response surface methodology can identify critical parameters. For instance, a central composite design optimizing esterification (factors: temperature, catalyst %, time) resolves yield discrepancies by modeling interactions between variables .
Q. How does this compound interact with cyclooxygenase (COX) enzymes, and what assays validate its anti-inflammatory potential?
The compound’s fluorophenyl group may competitively inhibit COX-2 by binding to the hydrophobic active site. In vitro assays include:
- COX inhibition : Measure prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages using ELISA (IC₅₀ determination).
- Molecular docking : Simulations (AutoDock Vina) predict binding affinity to COX-2 (PDB ID: 5IKT).
- In vivo efficacy : Carrageenan-induced rat paw edema models assess reduction in swelling (%) versus controls .
Methodological Notes
- Synthesis Scaling : Pilot-scale reactions (≥100 g) require continuous flow reactors to maintain exothermic control and reduce side products .
- Analytical Cross-Validation : Combine NMR (¹H/¹³C), HRMS, and X-ray crystallography for unambiguous structural confirmation, especially for chiral derivatives .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) and use certified reference standards (e.g., PubChem CID 124980-94-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
